N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Catalog No.
S3060299
CAS No.
2034360-96-6
M.F
C17H18N2O2S2
M. Wt
346.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-...

CAS Number

2034360-96-6

Product Name

N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.46

InChI

InChI=1S/C17H18N2O2S2/c1-22-15-5-3-2-4-14(15)19-17(20)12-6-8-18-16(10-12)21-13-7-9-23-11-13/h2-6,8,10,13H,7,9,11H2,1H3,(H,19,20)

InChI Key

AHGGDXYORUGGGZ-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCSC3

solubility

not available

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry Summary: The compound could be explored as a selective COX-2 inhibitor for its potential anti-inflammatory properties. Similar compounds with methylsulfonyl and phenyl groups have shown significant activity as COX-2 inhibitors . Methods: Synthesis of derivatives followed by enzyme inhibition assays and formalin tests to evaluate activity. Results: Potential high potency and selectivity against COX-2 enzyme, with significant antinociceptive activity in preclinical models.

Application in Organic Synthesis

Scientific Field: Organic Chemistry Summary: The compound might serve as a precursor for synthesizing new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones, which have a broad spectrum of biological activity . Methods: Heating with MeONa at reflux in BuOH for selective formation of pyridopyrimidinones. Results: Formation of pyridopyrimidinones with intact SMe group or substitution with OBu group, depending on the acyl group’s nature.

Application in Antimicrobial Research

Scientific Field: Microbiology Summary: The thiolan-3-yloxy and pyridine-4-carboxamide moieties could contribute to antimicrobial properties. Similar structures have been designed for dual antimicrobial and anti-inflammatory activities . Methods: Design and synthesis of indole derivatives, followed by assessment for antimicrobial and COX inhibitory activities. Results: Discovery of multi-target compounds with both antimicrobial and anti-inflammatory properties.

N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound characterized by its unique structural features, including a methylthio group and a tetrahydrothiophenyl ether moiety. Its molecular structure can be broken down into several functional groups, which contribute to its potential biological activity and applications in medicinal chemistry. The compound's formula is C14_{14}H18_{18}N2_{2}O1_{1}S2_{2}, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The chemical reactivity of N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be explored through various reactions typical of compounds containing amide and ether functionalities. Key reactions may include:

  • Nucleophilic substitution: The methylthio group can act as a leaving group in nucleophilic substitution reactions.
  • Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Oxidation: The tetrahydrothiophenyl moiety can be oxidized to yield sulfoxides or sulfones.

These reactions are fundamental in understanding the compound's stability and potential transformations in biological systems.

Preliminary studies suggest that compounds similar to N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exhibit various biological activities, including:

  • Antimicrobial properties: Compounds with similar structures have shown effectiveness against bacterial strains, making them candidates for antibiotic development.
  • Anti-inflammatory effects: Some derivatives have been investigated for their ability to modulate inflammatory pathways.
  • CNS activity: Given the presence of the isonicotinamide moiety, there is potential for neuropharmacological effects, possibly influencing neurotransmitter systems.

The synthesis of N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be approached via several methods:

  • Condensation Reaction: The compound can be synthesized by condensing 2-(methylthio)aniline with a suitable tetrahydrothiophene derivative in the presence of a coupling agent.

    Example reaction:
    2 methylthio aniline+Tetrahydrothiophene derivativeN 2 methylthio phenyl 2 tetrahydrothiophen 3 yl oxy isonicotinamide\text{2 methylthio aniline}+\text{Tetrahydrothiophene derivative}\rightarrow \text{N 2 methylthio phenyl 2 tetrahydrothiophen 3 yl oxy isonicotinamide}
  • Functional Group Modifications: Starting from isonicotinic acid derivatives, subsequent modifications through alkylation or etherification can yield the target compound.
  • Multi-step Synthesis: Utilizing various protective groups and deprotection strategies to selectively introduce functional groups while maintaining the integrity of sensitive moieties.

N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Research Tools: In biochemical studies to investigate specific pathways influenced by its structural components.

Interaction studies involving N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide could focus on:

  • Binding Affinity: Evaluating how effectively the compound binds to target proteins or receptors.
  • Synergistic Effects: Investigating potential synergistic interactions with other pharmacological agents to enhance therapeutic efficacy.

Such studies are essential for understanding the compound's mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-NaphthalenesulfonamideContains a naphthalene ringKnown for potent antibacterial activity
4-MethylthioanilineSimilar methylthio groupUsed in dye synthesis; less complex
3-ThiophenecarboxamideContains thiophene ringExhibits anti-inflammatory properties

The uniqueness of N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide lies in its specific combination of functional groups that may confer distinct biological activities not observed in these similar compounds.

XLogP3

3.3

Dates

Last modified: 08-18-2023

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